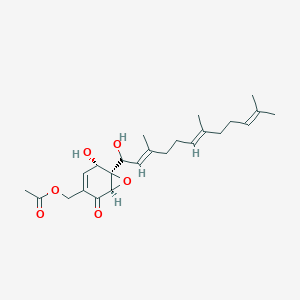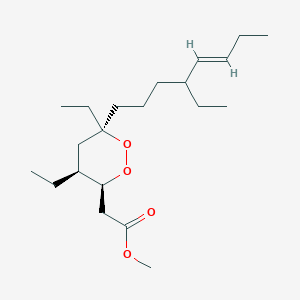
(-)-Modhephene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Modhephene is a natural product found in Baccharis pedunculata, Mikania goyazensis, and other organisms with data available.
Scientific Research Applications
Molecular Rearrangements of (-)-Modhephene : A study by Joseph-Nathan, Reyes-Trejo, and Morales-Ríos (2006) describes the molecular rearrangements of this compound. They explored the acid-catalyzed conversion of this compound to a (-)-triquinane structure, involving protonation, sigma-bond shifts, methyl shifts, and deprotonation. This research provides insight into the stereochemical aspects of this compound and its derivatives, which is critical for understanding its potential applications in organic synthesis (Joseph-Nathan, Reyes-Trejo, & Morales-Ríos, 2006).
Syntheses of Natural Triquinanes : Another study by De Boeck, Harrington-Frost, and Pattenden (2005) presents new synthetic approaches to this compound. The research focuses on tandem cyclizations involving alpha-ketene alkyl radical intermediates, offering a novel pathway to synthesize this compound. This work is significant for understanding the synthesis and potential applications of this compound in various chemical processes (De Boeck, Harrington-Frost, & Pattenden, 2005).
Total Synthesis of Acetoxymodhephene : The work of Lee, Murugan, and Moon (2009) discusses the total synthesis of (-)-13-acetoxymodhephene and (+)-14-acetoxymodhephene. They used a stereoselective epoxidation of [4.3.3]propellane, leading to a Lewis acid catalyzed ring contraction to an oxygenated modhephene structure. This research contributes to the broader understanding of modhephene derivatives and their potential applications in chemical synthesis (Lee, Murugan, & Moon, 2009).
properties
CAS RN |
68269-87-4 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,5S,8R)-2,4,4,8-tetramethyltricyclo[3.3.3.01,5]undec-2-ene |
InChI |
InChI=1S/C15H24/c1-11-6-9-14-7-5-8-15(11,14)12(2)10-13(14,3)4/h10-11H,5-9H2,1-4H3/t11-,14+,15-/m1/s1 |
InChI Key |
APGXRXFCBZKIAN-BYCMXARLSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23[C@@]1(CCC2)C(=CC3(C)C)C |
SMILES |
CC1CCC23C1(CCC2)C(=CC3(C)C)C |
Canonical SMILES |
CC1CCC23C1(CCC2)C(=CC3(C)C)C |
synonyms |
modhephene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




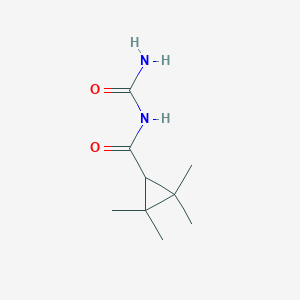
![Methyl N-[(2s)-4-{[(1s)-1-{[(2s)-2-Carboxypyrrolidin-1-Yl]carbonyl}-3-Methylbutyl]amino}-2-Hydroxy-4-Oxobutanoyl]-L-Leucylglycylglycinate](/img/structure/B1248855.png)

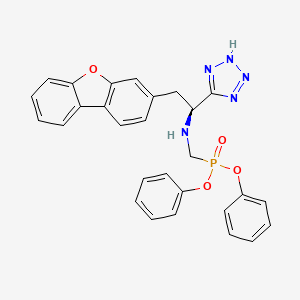
![(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium](/img/structure/B1248861.png)
![3-[[(1R,17E,30S,31R,32S)-14-[3,5-dihydroxy-7-[(2S,4R,5S,6R)-5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl]oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid](/img/structure/B1248862.png)

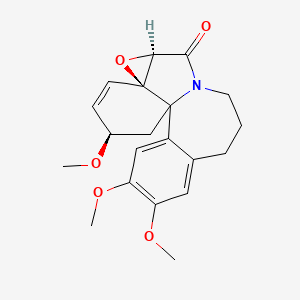

![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate](/img/structure/B1248868.png)
